

What is the chemical structure of Kobusine derivative-2?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kobusine derivative-2*

Cat. No.: *B15601276*

[Get Quote](#)

An In-depth Technical Guide to a Kobusine Derivative

This guide provides a detailed overview of a specific kobusine derivative, identified as 11,15-O-diacetylkobusine. In scientific literature, it is often designated as compound 2 in studies involving the synthesis and evaluation of various kobusine analogs.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and biological activities of this class of compounds.

Chemical Structure

Kobusine is a C₂₀-diterpenoid alkaloid with a complex heptacyclic caged skeleton.^{[2][3]} The core structure of kobusine features hydroxyl groups at positions C-11 and C-15, which are common sites for chemical modification to produce various derivatives.

Kobusine Derivative-2 (11,15-O-diacetylkobusine) is synthesized by the esterification of these two hydroxyl groups with acetyl moieties. The core kobusine structure remains intact, with the addition of acetyl groups at the C-11 and C-15 positions.

Core Structure: Kobusine

- Molecular Formula: C₂₀H₂₇NO₂^[3]
- Molecular Weight: 313.4 g/mol ^[3]

- IUPAC Name: (1S,5R,9R,11R,13R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.0_{1,8}.0_{5,17}.0_{7,16}.0_{9,14}.0_{14,18}]nonadecane-13,19-diol[3]

Derivative Structure: 11,15-O-diacetylkobusine

- Modification: Acylation of the C-11 and C-15 hydroxyl groups.

Quantitative Data

The biological activity of kobusine derivatives has been evaluated against various human cancer cell lines. The following table summarizes the antiproliferative activity of the parent compound, kobusine, and its diacetyl derivative, 11,15-O-diacetylkobusine (2). The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound	A549 (Lung Carcinoma) IC ₅₀ (μM)	MDA-MB-231 (Triple-Negative Breast Cancer)		MCF-7 (Breast Cancer) IC ₅₀ (μM)	KB (Cervical Carcinoma) IC ₅₀ (μM)	KB-VIN (Multidrug-Resistant Cervical Carcinoma) IC ₅₀ (μM)
		IC ₅₀ (μM)	IC ₅₀ (μM)			
Kobusine (1)	> 20	> 20	> 20	> 20	> 20	> 20
11,15-O-diacetylkobusine (2)	> 20	> 20	> 20	> 20	> 20	> 20

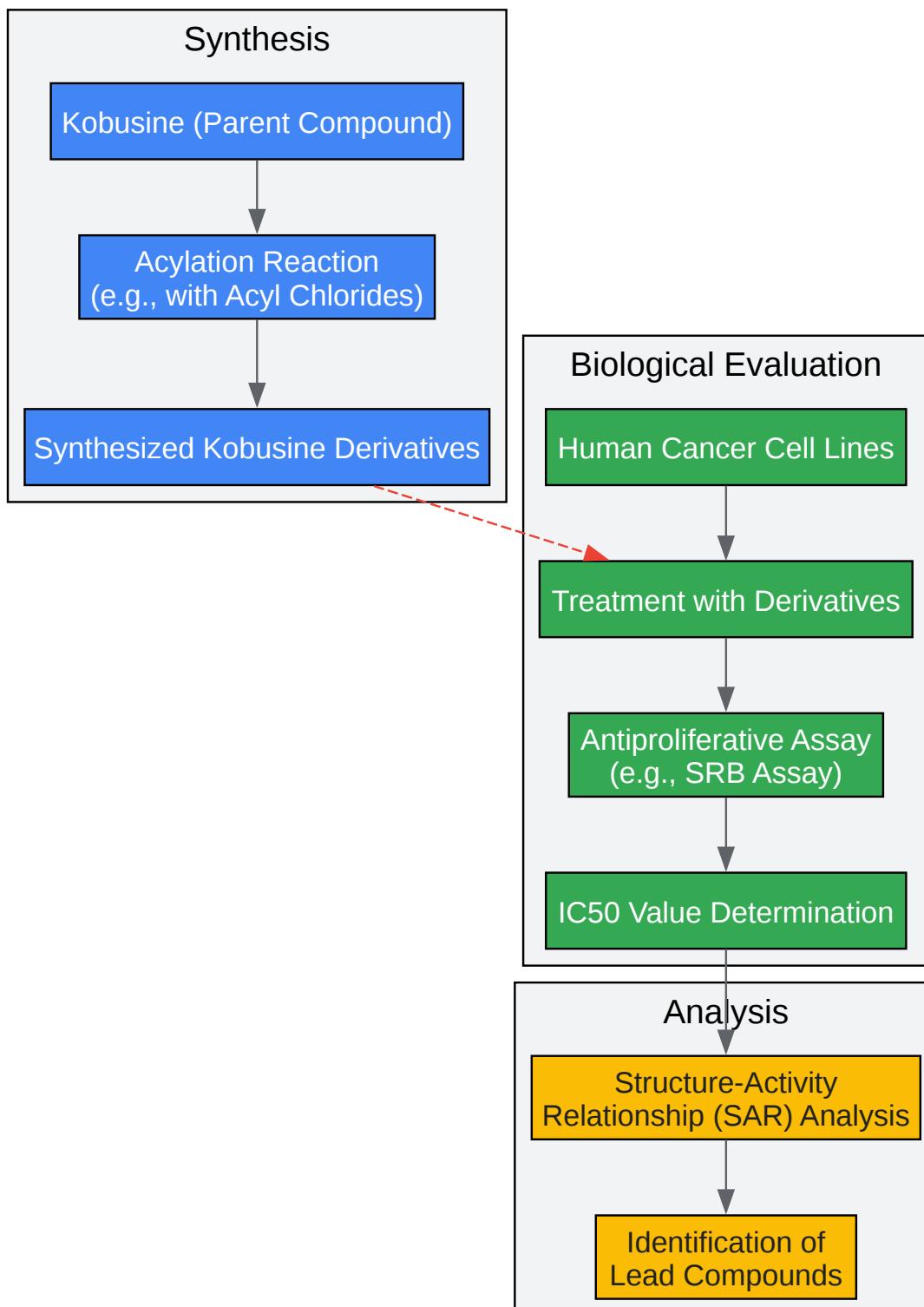
Data extracted from a study on C₂₀-diterpenoid alkaloid kobusine derivatives. It is noteworthy that while many other synthesized derivatives showed significant antiproliferative effects, 11,15-O-diacetylkobusine did not show activity in these assays.[1]

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the synthesis and evaluation of kobusine derivatives.

Synthesis of 11,15-O-diacetylkobusine (2)

A solution of kobusine (1) in pyridine is treated with acetyl chloride. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield 11,15-O-diacetylkobusine (2).


Antiproliferative Activity Assay

The antiproliferative effects of the synthesized kobusine derivatives are typically assessed using a sulforhodamine B (SRB) assay. Human cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period. Following incubation, the cells are fixed, washed, and stained with SRB solution. The protein-bound dye is then solubilized, and the absorbance is measured using a microplate reader to determine cell viability. The IC₅₀ values are calculated from the dose-response curves.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of kobusine derivatives.

Workflow for Synthesis and Evaluation of Kobusine Derivatives

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the process from kobusine to the identification of lead compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/ja02613a030)
- 2. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/ja02613a030)
- 3. Kobusine | C₂₀H₂₇NO₂ | CID 44445681 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/44445681)]
- To cite this document: BenchChem. [What is the chemical structure of Kobusine derivative-2?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601276#what-is-the-chemical-structure-of-kobusine-derivative-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com